1beta-Hydroxyeuscaphic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R,4aS,6aS,6aS,6bR,10S,11S,12S,12aR,14bR)-1,10,11,12-tetrahydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O6/c1-16-10-13-30(24(34)35)15-14-26(4)17(21(30)29(16,7)36)8-9-19-27(26,5)12-11-18-25(2,3)22(32)20(31)23(33)28(18,19)6/h8,16,18-23,31-33,36H,9-15H2,1-7H3,(H,34,35)/t16-,18?,19+,20+,21+,22-,23-,26-,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VULLSLYDWNGNKZ-JLEXXDIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(C(C(C5(C)C)O)O)O)C)C)C2C1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4([C@@H]([C@H]([C@H](C5(C)C)O)O)O)C)C)[C@H]2[C@]1(C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40923269 | |

| Record name | 1,2,3,19-Tetrahydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120211-98-5 | |

| Record name | 1beta-Hydroxyeuscaphic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120211985 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,19-Tetrahydroxyurs-12-en-28-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40923269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1β-Hydroxyeuscaphic Acid: Structure, Stereochemistry, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1β-Hydroxyeuscaphic acid, a pentacyclic triterpenoid of the ursane class, has garnered significant interest within the scientific community, primarily for its notable hepatoprotective properties. Isolated from plant species of the Rubus genus, this natural product presents a complex chemical architecture characterized by multiple stereocenters. This technical guide provides a comprehensive examination of the chemical structure and stereochemistry of 1β-Hydroxyeuscaphic acid. It consolidates available spectroscopic data, outlines methods for its isolation and characterization, and discusses the analytical techniques pivotal for its structural elucidation. This document serves as a critical resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development, offering foundational knowledge for future investigations into its therapeutic potential.

Introduction

Pentacyclic triterpenoids are a diverse and abundant class of natural products renowned for their wide spectrum of biological activities. Within this class, the ursane-type scaffold is a common structural motif found in numerous bioactive molecules. 1β-Hydroxyeuscaphic acid is a distinguished member of this family, identified as a key constituent in certain medicinal plants, notably from the Rubus genus, which is part of the Rosaceae family.[1][2]

Initial and subsequent studies have highlighted the significant hepatoprotective activity of 1β-Hydroxyeuscaphic acid. It has been shown to mitigate cellular injury in hepatocytes by reducing the leakage of intracellular enzymes, diminishing protein oxidation, and decreasing the incidence of apoptosis.[1] These findings underscore its potential as a lead compound for the development of new therapeutic agents for liver diseases. A thorough understanding of its chemical structure and stereochemistry is paramount for any medicinal chemistry effort aimed at synthesizing analogs or elucidating its mechanism of action.

This guide will delve into the intricacies of its molecular framework, providing a detailed analysis of its structural features and the experimental evidence that underpins our current understanding.

Chemical Structure and Molecular Formula

1β-Hydroxyeuscaphic acid possesses a pentacyclic ursane-type skeleton. The systematic name for the parent euscaphic acid is 2α,3α,19α-trihydroxyurs-12-en-28-oic acid. The addition of a hydroxyl group at the 1β position distinguishes this specific derivative.

There has been some inconsistency in the reported molecular formula in online databases. Some sources indicate C30H48O6, while others list C31H50O6.[3] This discrepancy often arises from the representation of the compound as a methyl ester in some contexts. Based on the parent acid structure, the correct molecular formula is C30H48O6 , corresponding to a molecular weight of 504.7 g/mol .

Table 1: Physicochemical Properties of 1β-Hydroxyeuscaphic Acid

| Property | Value | Source |

| Molecular Formula | C30H48O6 | Calculated |

| Molecular Weight | 504.7 g/mol | Calculated |

| CAS Number | 120211-98-5 | [3] |

| Class | Pentacyclic Triterpenoid (Ursane-type) | [1] |

| Known Biological Activity | Hepatoprotective | [1][2] |

| Natural Source | Rubus aleaefolius | [1] |

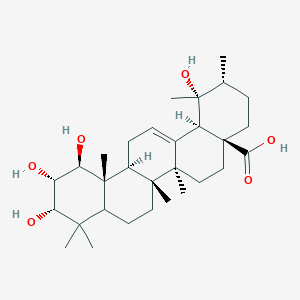

Below is a 2D representation of the chemical structure of 1β-Hydroxyeuscaphic acid.

Caption: 2D Chemical Structure of 1β-Hydroxyeuscaphic Acid.

Stereochemistry

The stereochemistry of 1β-Hydroxyeuscaphic acid is complex due to the presence of multiple chiral centers in its rigid pentacyclic structure. The ursane skeleton has a characteristic stereochemistry at the ring junctions, which is crucial for its overall three-dimensional shape and biological activity.

The key stereochemical features are:

-

Ring Junctions: The fusion of the five rings (A/B, B/C, C/D, and D/E) creates a specific and relatively rigid conformation. In the ursane skeleton, the H-18 proton typically adopts a β-orientation.

-

Substituents: The hydroxyl groups and methyl groups have defined spatial orientations (α or β).

-

The hydroxyl group at C-1 is in the β-position , meaning it projects "upwards" from the plane of the ring system.

-

The hydroxyl group at C-2 is in the α-position ("downwards").

-

The hydroxyl group at C-3 is in the α-position ("downwards").

-

The hydroxyl group at C-19 is in the α-position ("downwards").

-

The carboxylic acid group at C-17 is in the β-position .

-

The relative and absolute stereochemistry of these centers is critical for molecular recognition by biological targets.

Caption: General workflow for the stereochemical elucidation of natural products.

Spectroscopic Analysis and Structural Elucidation

The definitive structure of 1β-Hydroxyeuscaphic acid was determined through a combination of spectroscopic techniques. While the original 1989 publication by Liang et al. provides the foundational data, the principles of structural elucidation for such molecules are well-established.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and formula of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula as C30H48O6. The fragmentation pattern can also offer clues about the structure, such as the loss of water molecules from the hydroxyl groups or the loss of the carboxylic acid group.

Infrared (IR) Spectroscopy

The IR spectrum of 1β-Hydroxyeuscaphic acid would exhibit characteristic absorption bands corresponding to its functional groups:

-

A broad band in the region of 3400-3200 cm⁻¹ due to the O-H stretching of the multiple hydroxyl groups and the carboxylic acid.

-

A sharp, strong band around 1700 cm⁻¹ corresponding to the C=O stretching of the carboxylic acid.

-

C-H stretching and bending vibrations for the alkane backbone below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural and stereochemical elucidation of complex organic molecules like 1β-Hydroxyeuscaphic acid.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum would show a complex pattern of signals. Key features would include:

-

Several signals for the methyl groups, appearing as singlets and doublets in the upfield region (typically 0.7-1.3 ppm).

-

An olefinic proton signal for H-12 around 5.2-5.5 ppm.

-

Signals for the carbinol protons (H-1, H-2, H-3, and H-19) in the downfield region, whose coupling constants and multiplicities would provide information about their relative stereochemistry.

-

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show 30 distinct signals, confirming the carbon skeleton. Key resonances would include:

-

A signal for the carboxylic acid carbonyl (C-28) around 180 ppm.

-

Two signals for the double bond (C-12 and C-13).

-

Signals for the carbons bearing hydroxyl groups (C-1, C-2, C-3, and C-19) in the 60-80 ppm region.

-

A series of signals for the aliphatic carbons of the pentacyclic system.

-

-

2D NMR Techniques:

-

COSY (Correlation Spectroscopy): Used to establish proton-proton coupling networks, helping to trace the connectivity of the carbon skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, allowing for the assignment of carbon signals based on the more easily assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting different fragments of the molecule, particularly around quaternary carbons.

-

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): These experiments are vital for determining the stereochemistry. They show correlations between protons that are close in space, even if they are not directly bonded. For example, NOE correlations between the β-oriented H-18 and other protons can confirm the ursane stereochemistry. The spatial relationships between the hydroxyl-bearing protons and adjacent methyl groups are also elucidated with these techniques, confirming their α or β orientation.

-

Experimental Protocols

Isolation and Purification of 1β-Hydroxyeuscaphic Acid

The following is a generalized protocol based on methods for isolating triterpenoids from Rubus species.

-

Extraction:

-

Air-dried and powdered plant material (e.g., leaves or stems of Rubus aleaefolius) is extracted exhaustively with a solvent such as methanol or ethanol at room temperature.

-

The solvent is removed under reduced pressure to yield a crude extract.

-

-

Fractionation:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The triterpenoid acids are typically enriched in the ethyl acetate and n-butanol fractions.

-

-

Column Chromatography:

-

The bioactive fraction (e.g., ethyl acetate) is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a mixture of chloroform and methanol with increasing methanol concentration, is used to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Final Purification:

-

Fractions containing the target compound are combined and may require further purification using preparative high-performance liquid chromatography (HPLC) with a C18 column to yield pure 1β-Hydroxyeuscaphic acid.

-

Caption: Isolation and purification workflow for 1β-Hydroxyeuscaphic Acid.

Conclusion

1β-Hydroxyeuscaphic acid stands out as a promising natural product with significant therapeutic potential, particularly in the realm of liver protection. Its complex ursane-type structure, adorned with multiple hydroxyl groups in specific stereochemical orientations, is key to its biological activity. The elucidation of this intricate architecture has been made possible through a combination of powerful spectroscopic techniques, with NMR playing a central role in defining both the connectivity and the three-dimensional arrangement of the molecule. This in-depth technical guide provides a foundational understanding of the chemical and stereochemical attributes of 1β-Hydroxyeuscaphic acid, which is essential for researchers aiming to explore its medicinal applications, develop synthetic routes, or investigate its interactions with biological systems.

References

-

PubChem. 1-beta-hydroxyeuscaphic acid. [Link]

- Patel, D. K., et al. (2020). Therapeutic constituents and actions of Rubus species. Current medicinal chemistry, 11(11), 1501-1512.

-

Hu, J., et al. (2013). Hepatoprotection of 1β-hydroxyeuscaphic acid – the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells. Pharmaceutical Biology, 51(6), 686-690. [Link]

- Gao, X., et al. (2021). Research progress on triterpenoids in the genus Rubus: a comprehensive review. Journal of Ethnopharmacology, 265, 113329.

Sources

The Definitive Spectroscopic Guide to 1β-Hydroxyeuscaphic Acid: A Triterpenoid with Therapeutic Potential

Introduction: Unveiling a Promising Natural Compound

1β-Hydroxyeuscaphic acid, a pentacyclic triterpenoid of the ursane type, has emerged as a compound of significant interest within the scientific community, particularly for its notable hepatoprotective activities.[1][2] Isolated from various plant sources, including Rubus aleaefolius and the seeds of Butyrospermum parkii, this complex natural product presents a compelling case for further investigation in drug discovery and development.[1][3][4] The precise elucidation of its molecular structure is paramount to understanding its bioactivity and for the development of synthetic analogs with enhanced therapeutic properties. This in-depth technical guide provides a comprehensive analysis of the spectroscopic data of 1β-Hydroxyeuscaphic acid, focusing on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), to serve as a vital resource for researchers, scientists, and drug development professionals.

Molecular Structure and Stereochemistry

1β-Hydroxyeuscaphic acid is chemically identified as 1β, 2α, 3α, 19α-tetrahydroxyurs-12-en-28-oic acid.[1][5] Its structure is characterized by a rigid pentacyclic core with multiple stereocenters, demanding a sophisticated analytical approach for unambiguous characterization. The following diagram illustrates the established structure of 1β-Hydroxyeuscaphic acid.

Caption: Workflow for NMR data acquisition and processing.

Mass Spectrometry Experimental Protocol

Caption: Workflow for Mass Spectrometry data acquisition and analysis.

Conclusion: A Foundation for Future Research

The comprehensive spectroscopic data presented in this guide provides a robust foundation for the unambiguous identification and characterization of 1β-Hydroxyeuscaphic acid. For researchers in natural product chemistry, pharmacology, and drug development, this information is critical for ensuring the quality and consistency of their studies. The detailed NMR and MS data serve as a benchmark for future investigations into the synthesis, biosynthesis, and biological activities of this promising triterpenoid. As the quest for novel therapeutics from natural sources continues, a thorough understanding of the molecular architecture of lead compounds like 1β-Hydroxyeuscaphic acid will be indispensable.

References

-

Nyaa, L. B. T., Tapondjou, L. A., Barboni, L., Tamokou, J. D., Kuiaté, J. R., Tane, P., & Park, H. J. (2009). NMR assignment and antimicrobial/antioxidant activities of 1β-hydroxyeuscaphic acid from the seeds of Butyrospermum parkii. Natural Product Sciences, 15(2), 76-82. [Link]

-

ResearchGate. (2015). NMR Assignment and Antimicrobial/Antioxidant Activities of 1β-hydroxyeuscaphic Acid from the Seeds of Butyrospermum parkii. [Link]

-

Semantic Scholar. (2009). ANTIOXIDANT ACTIVITY OF COMPOUNDS ISOLATED FROM THE. [Link]

-

ResearchGate. (2009). NMR Assignment and Antimicrobial/Antioxidant Activities of 1β-hydroxyeuscaphic Acid from the Seeds of Butyrospermum parkii. [Link]

-

Hu, J., Zhao, J., Chen, W., Lin, S., Zhang, J., & Hong, Z. (2013). Hepatoprotection of 1β-hydroxyeuscaphic acid – the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells. Pharmaceutical Biology, 51(6), 686-690. [Link]

-

Pharmaffiliates. (n.d.). 1β-Hydroxyeuscaphic acid. Retrieved from [Link]

-

Taylor & Francis Online. (2013). Hepatoprotection of 1β-hydroxyeuscaphic acid – the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells. [Link]

Sources

1β-Hydroxyeuscaphic Acid: A Technical Guide to its Hepatoprotective Activity

Introduction

1β-Hydroxyeuscaphic acid, a pentacyclic triterpenoid, has emerged as a molecule of significant interest within the scientific community, particularly for its demonstrated hepatoprotective effects. Isolated as the major constituent from the roots of Rubus aleaefolius Poir., a plant with a history in traditional Chinese medicine for treating hepatitis, this compound offers a promising natural therapeutic avenue for liver pathologies.[1][2][3] This technical guide provides an in-depth analysis of the known biological activities of 1β-hydroxyeuscaphic acid, with a primary focus on its hepatoprotective mechanism, supported by experimental data. Additionally, we will explore putative biological activities based on its structural characteristics and the broader therapeutic potential of related compounds.

Hepatoprotective Activity: The Core Biological Function

The most well-documented biological activity of 1β-hydroxyeuscaphic acid is its ability to protect liver cells from injury.[1][2][4] This has been primarily elucidated through in vitro studies, which have provided a foundational understanding of its mechanism of action.

Mechanism of Hepatoprotection

1β-Hydroxyeuscaphic acid exerts its hepatoprotective effects through a multi-faceted approach that involves mitigating cellular damage, reducing oxidative stress, and inhibiting apoptosis.[1][2][4]

-

Reduction of Intracellular Enzyme Leakage: In the presence of hepatotoxins, liver cell membranes become compromised, leading to the leakage of intracellular enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the bloodstream. Elevated levels of these enzymes are clinical hallmarks of liver damage. Treatment with 1β-hydroxyeuscaphic acid has been shown to significantly lower the leakage of these enzymes, indicating its ability to maintain cell membrane integrity.[1][2]

-

Antioxidant Activity: Oxidative stress is a key contributor to liver injury. 1β-Hydroxyeuscaphic acid combats this by reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increasing the activity of superoxide dismutase (SOD), a crucial endogenous antioxidant enzyme.[1][2]

-

Anti-apoptotic Effect: The compound has been observed to decrease the incidence of apoptosis in liver cells exposed to toxins.[1][4] By preventing programmed cell death, 1β-hydroxyeuscaphic acid helps to preserve liver tissue and function.

The proposed signaling pathway for the hepatoprotective action of 1β-hydroxyeuscaphic acid is illustrated in the diagram below.

Caption: Proposed mechanism of hepatoprotection by 1β-Hydroxyeuscaphic acid.

Experimental Evidence

The primary evidence for the hepatoprotective activity of 1β-hydroxyeuscaphic acid comes from an in vitro study utilizing the BRL-3A rat liver cell line.[1][2]

Experimental Protocol: In Vitro Hepatoprotection Assay

-

Cell Culture: BRL-3A rat liver cells are cultured in a suitable medium until they reach optimal confluence.

-

Induction of Injury: The cells are exposed to a known hepatotoxin, such as carbon tetrachloride (CCl4), to induce cellular injury.

-

Treatment: The injured cells are then treated with varying concentrations of 1β-hydroxyeuscaphic acid. A positive control, such as silymarin, is typically used for comparison.

-

Assessment of Cytotoxicity: A cell viability assay, like the MTT assay, is performed to determine the concentration at which the compound shows a protective effect without being toxic to the cells.

-

Biochemical Analysis: The culture medium is collected to measure the levels of leaked ALT and AST. Cell lysates are prepared to determine the levels of MDA and the activity of SOD.

-

Morphological Examination: Cellular morphology is observed under a microscope to assess changes such as cell shrinkage and detachment, which are indicative of apoptosis and necrosis.

Quantitative Data Summary

| Parameter | Effect of 1β-Hydroxyeuscaphic Acid | Reference |

| IC50 (in vitro) | 15 µg/mL | [2] |

| ALT Levels | Reduced | [2] |

| AST Levels | Reduced | [2] |

| MDA Levels | Reduced | [2] |

| SOD Activity | Increased | [1][2] |

Putative Biological Activities and Future Research Directions

While hepatoprotection is the only well-established biological activity of 1β-hydroxyeuscaphic acid, its chemical structure as a triterpenoid suggests the potential for other therapeutic properties. The Rubus genus, from which it is derived, is known for a variety of bioactive compounds with anti-inflammatory, anticancer, and antimicrobial effects.[5]

Potential Anti-inflammatory Activity

Many pentacyclic triterpenoids exhibit anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory enzymes and cytokines. Future research could investigate the effect of 1β-hydroxyeuscaphic acid on inflammatory pathways, such as the NF-κB and MAPK signaling cascades.

Potential Anticancer Activity

Hydroxamic acid derivatives are a class of compounds that have been explored as anticancer agents, with some, like Vorinostat (SAHA), being approved for clinical use.[6][7] These compounds often act as histone deacetylase (HDAC) inhibitors.[6] Given that 1β-hydroxyeuscaphic acid possesses a carboxylic acid group, which can be chemically modified to a hydroxamic acid, it represents a potential scaffold for the development of novel anticancer drugs. Studies to evaluate its cytotoxicity against various cancer cell lines and its effect on cell cycle regulation and apoptosis are warranted.

Potential Antiviral Activity

Natural products are a rich source of antiviral agents. While there is no direct evidence of the antiviral activity of 1β-hydroxyeuscaphic acid, other related compounds have shown promise. Future investigations could screen this compound against a panel of viruses to explore this potential.

Conclusion

1β-Hydroxyeuscaphic acid is a natural compound with potent and well-documented hepatoprotective activity, primarily demonstrated through in vitro studies. Its mechanism of action involves the maintenance of cell membrane integrity, reduction of oxidative stress, and inhibition of apoptosis. While other biological activities such as anti-inflammatory, anticancer, and antiviral effects are plausible based on its chemical structure and the bioactivity of related compounds, these remain to be experimentally validated. Further research is crucial to fully elucidate the therapeutic potential of this promising natural product.

References

-

Hu J, Zhao J, Chen W, Lin S, Zhang J, Hong Z. Hepatoprotection of 1β-hydroxyeuscaphic acid – the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells. Pharmaceutical Biology. 2013;51(6):686-690. Available from: [Link]

-

Hu J, Zhao J, Chen W, Lin S, Zhang J, Hong Z. Hepatoprotection of 1β-hydroxyeuscaphic acid – the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells. Pharmaceutical Biology. 2013;51(6):686-690. Available from: [Link]

-

Hong Z, Chen W, Zhao J, Lin S. Hepatoprotective effects of Rubus aleaefolius Poir. and identification of its active constituents. Journal of Ethnopharmacology. 2010;129(2):272-275. Available from: [Link]

-

Domitrović R, Potočnjak I. A comprehensive overview of hepatoprotective natural compounds: mechanism of action and clinical perspectives. Archives of Toxicology. 2016;90(1):39-77. Available from: [Link]

-

A structural insight into hydroxamic acid based histone deacetylase inhibitors for the presence of anticancer activity. Current Medicinal Chemistry. 2013;20(30):3741-3763. Available from: [Link]

-

Hydroxamic acid – A novel molecule for anticancer therapy. Journal of Advanced Pharmaceutical Technology & Research. 2011;2(3):143-149. Available from: [Link]

-

Phytochemistry and biological activities of the genus Rubus. Journal of Faculty of Pharmacy of Ankara University. 2024;48(1):285-303. Available from: [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Hepatoprotective effects of Rubus aleaefolius Poir. and identification of its active constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. A structural insight into hydroxamic acid based histone deacetylase inhibitors for the presence of anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydroxamic acid – A novel molecule for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary In Vitro Evaluation of 1β-Hydroxyeuscaphic Acid

Abstract

1β-Hydroxyeuscaphic acid, a naturally occurring pentacyclic triterpenoid, is emerging as a compound of significant interest for its therapeutic potential. As a derivative of Euscaphic acid, it belongs to a class of phytochemicals known for diverse biological activities, including anticancer and anti-inflammatory effects.[1][2] This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct preliminary in vitro studies on 1β-Hydroxyeuscaphic acid. We synthesize field-proven insights with technical protocols, focusing on the rationale behind experimental choices to ensure robust and reproducible data generation. This document outlines a logical workflow from initial cytotoxicity screening to mechanistic assays, emphasizing the induction of apoptosis as a primary endpoint for anticancer evaluation. Detailed, self-validating protocols for key assays are provided, alongside data interpretation guidelines and visualizations of experimental workflows and cellular pathways.

Introduction to 1β-Hydroxyeuscaphic Acid

Chemical Identity and Pharmacological Context

1β-Hydroxyeuscaphic acid is a derivative of Euscaphic acid, a triterpene found in various medicinal plants.[1][3] Triterpenoids are a large and structurally diverse class of natural products that have historically been a rich source of lead compounds in drug discovery.[4] Their rigid pentacyclic structure is amenable to chemical modification, allowing for the exploration of structure-activity relationships (SAR) to enhance potency and selectivity.[2][5] The addition of a hydroxyl group at the 1β position distinguishes this compound from its parent, potentially altering its polarity, solubility, and interactions with biological targets.

Rationale for In Vitro Investigation

Preliminary evidence suggests that Euscaphic acid and its derivatives exhibit promising pharmacological activities. Euscaphic acid has been shown to inhibit the proliferation of cancer cells and promote apoptosis, notably by modulating critical signaling pathways such as the PI3K/AKT/mTOR pathway.[2][3] Furthermore, it has demonstrated anti-inflammatory properties by reducing the production of nitric oxide (NO) in stimulated macrophages.[3] A study has also highlighted the hepatoprotective activity of 1β-Hydroxyeuscaphic acid, citing its ability to lower the leakage of intracellular enzymes, reduce protein oxidation, and decrease apoptosis in hepatocytes.[6]

Given the established anticancer potential of the broader triterpenoid class and the specific activities of the Euscaphic acid scaffold, a systematic in vitro evaluation of 1β-Hydroxyeuscaphic acid is a logical and necessary step in assessing its therapeutic candidacy.

Proposed In Vitro Evaluation Workflow

A tiered approach is recommended to efficiently characterize the biological activity of 1β-Hydroxyeuscaphic acid. This workflow is designed to first establish broad cytotoxic activity and then to elucidate the specific cellular mechanisms responsible for the observed effects.

Caption: Proposed experimental workflow for the in vitro evaluation of 1β-Hydroxyeuscaphic acid.

Detailed Experimental Protocols

Protocol: Cell Viability Assessment (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of 1β-Hydroxyeuscaphic acid in culture medium. The final concentrations should span a wide range (e.g., 0.1 to 100 µM) to determine a dose-response curve. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

-

Self-Validation Control: Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin) to ensure assay performance. Also include wells with medium only for blank correction.

-

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Expertise & Rationale: The choice of a 48-72 hour incubation period allows sufficient time for the compound to exert its antiproliferative or cytotoxic effects. A panel of cell lines from different tissue origins is crucial to assess the compound's spectrum of activity and potential selectivity.[4][7]

Protocol: Apoptosis Quantification (Annexin V/PI Staining)

Principle: This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Methodology:

-

Cell Treatment: Seed cells in 6-well plates and treat with 1β-Hydroxyeuscaphic acid at concentrations around its determined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for 24-48 hours. Include a vehicle control.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

-

Healthy cells: Annexin V- / PI-

-

Early apoptotic cells: Annexin V+ / PI-

-

Late apoptotic/necrotic cells: Annexin V+ / PI+

-

Expertise & Rationale: Quantifying the distribution of cells in these different states provides strong evidence for apoptosis as the mode of cell death. The inclusion of concentrations around the IC₅₀ is critical to observe a dose-dependent effect on apoptosis induction. This method is superior to morphology-based assays as it is quantitative and objective.

Mechanistic Insights: The Apoptotic Pathway

Many triterpenoids induce apoptosis via the intrinsic (mitochondrial) pathway.[8][9] This pathway is a primary focus for investigation. A key event is the disruption of the mitochondrial membrane potential (MMP), leading to the release of cytochrome c into the cytoplasm. This triggers the formation of the apoptosome and activation of caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular substrates such as PARP and ultimately, cell death.[8]

Caption: Proposed intrinsic apoptosis pathway modulated by 1β-Hydroxyeuscaphic Acid.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparison.

Table 1: Hypothetical Cytotoxic Activity (IC₅₀) of 1β-Hydroxyeuscaphic Acid

| Cell Line | Cancer Type | IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 12.5 ± 1.8 |

| A549 | Lung Carcinoma | > 50 |

| HCT116 | Colorectal Carcinoma | 8.2 ± 0.9 |

| THP-1 | Acute Monocytic Leukemia | 4.5 ± 0.6 |

Data are presented as mean ± standard deviation from three independent experiments.

Interpretation: The hypothetical data in Table 1 suggest that 1β-Hydroxyeuscaphic acid exhibits selective cytotoxicity. It shows higher potency against leukemia (THP-1) and colon cancer (HCT116) cells compared to breast cancer (MCF-7) cells, and minimal activity against the tested lung cancer line (A549). Such selectivity is a desirable characteristic for a potential anticancer agent. Euscaphic acid itself has shown an IC₅₀ of 3.21 µM against THP-1 cells, providing a relevant benchmark.[5]

Future Directions

Following the confirmation of apoptosis induction, further studies should focus on:

-

Western Blot Analysis: To confirm the cleavage of caspase-3 and PARP and to investigate the expression levels of pro- and anti-apoptotic Bcl-2 family proteins (e.g., Bax, Bak, Bcl-2, Bcl-xL).

-

Pathway Analysis: To investigate upstream signaling pathways, such as the PI3K/AKT/mTOR pathway, which is a known target of the parent compound, Euscaphic acid.[3][5]

-

Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).

By following this structured and mechanistically-driven approach, researchers can generate a robust preliminary data package to support the continued development of 1β-Hydroxyeuscaphic acid as a potential therapeutic agent.

References

-

Kusmardi, K., et al. (2023). Triterpenes as Potentially Cytotoxic Compounds. MDPI. Available at: [Link]

-

National Center for Biotechnology Information (2024). Triterpenes as Potentially Cytotoxic Compounds. PubMed Central. Available at: [Link]

- Dai, W., et al. (2019). Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway.

- Hu, J., et al. (2013). Hepatoprotection of 1β-hydroxyeuscaphic acid - the major constituent from Rubus aleaefolius against CCl4-induced injury in hepatocytes cells. Pharmaceutical Biology, 51(6), 686-690.

-

Shao, Y., et al. (2004). Apoptotic and autophagic cell death induced by histone deacetylase inhibitors. Proceedings of the National Academy of Sciences, 101(52), 18030-18035. Available at: [Link]

-

National Center for Biotechnology Information (2004). Apoptotic and autophagic cell death induced by histone deacetylase inhibitors. PubMed Central. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Triterpenes as Potentially Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mdpi.com [mdpi.com]

- 8. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apoptotic and autophagic cell death induced by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 1β-Hydroxyeuscaphic Acid: A Guide to Key Molecular Targets

An In-Depth Technical Guide for Drug Development Professionals

This document provides a detailed exploration of 1β-Hydroxyeuscaphic acid, a naturally occurring pentacyclic triterpenoid, and its potential as a multifaceted therapeutic agent. Drawing upon the established bioactivities of its parent compound, euscaphic acid, we will dissect the key molecular pathways and protein targets implicated in its pharmacological effects. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic promise of this compound class. We will delve into the mechanistic underpinnings of its activity in oncology, inflammation, and metabolic and liver diseases, providing not just data, but the strategic rationale behind experimental validation.

Introduction: The Triterpenoid Landscape

Pentacyclic triterpenoids are a class of natural products renowned for their diverse and potent biological activities. 1β-Hydroxyeuscaphic acid belongs to this family and, while specific research on this derivative is emerging, the closely related euscaphic acid provides a robust framework for identifying its likely therapeutic targets. Euscaphic acid has demonstrated significant anti-cancer, anti-inflammatory, hypoglycemic, and neuroprotective potential.[1][2][3] Furthermore, 1β-Hydroxyeuscaphic acid itself has been shown to possess significant hepatoprotective activity, capable of reducing intracellular enzyme leakage, mitigating protein oxidation, and decreasing apoptosis in liver cells.[4] This guide synthesizes the available evidence to illuminate the most promising therapeutic avenues for 1β-Hydroxyeuscaphic acid.

Primary Therapeutic Target Area: Oncology

The most extensively documented activity for the parent compound, euscaphic acid, is its anti-cancer effect, which is primarily attributed to the targeted suppression of the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a central regulator of cell proliferation, growth, and survival and is pathologically overactive in a wide range of human cancers.

Core Target: The PI3K/AKT/mTOR Signaling Axis

Mechanistic Rationale: The PI3K/AKT/mTOR cascade is a critical downstream effector of growth factor receptor tyrosine kinases (RTKs). Its constitutive activation allows cancer cells to bypass normal regulatory checkpoints, leading to uncontrolled proliferation and resistance to apoptosis. Euscaphic acid has been shown to inhibit the proliferation and promote the apoptosis of nasopharyngeal carcinoma cells by silencing this very pathway.[2] It is highly probable that 1β-Hydroxyeuscaphic acid exerts a similar inhibitory effect. The therapeutic strategy is to disrupt this signaling nexus, thereby restoring apoptotic sensitivity and halting tumor progression.

Visualization of PI3K/AKT/mTOR Inhibition:

Caption: Predicted inhibition of the PI3K/AKT/mTOR pathway by 1β-Hydroxyeuscaphic acid.

Experimental Validation Protocol: Western Blot for Pathway Phosphorylation

Objective: To determine if 1β-Hydroxyeuscaphic acid inhibits the PI3K/AKT/mTOR pathway by measuring the phosphorylation status of key downstream proteins, AKT and mTOR. A reduction in phosphorylation indicates pathway inhibition.

Methodology:

-

Cell Culture: Plate a relevant cancer cell line (e.g., CNE-1 nasopharyngeal carcinoma cells) at a density of 2x10^5 cells/well in 6-well plates and allow to adhere overnight.

-

Treatment: Treat cells with varying concentrations of 1β-Hydroxyeuscaphic acid (e.g., 1, 5, 10, 25 µM) and a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate overnight at 4°C with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-mTOR (Ser2448), total mTOR, and a loading control (e.g., GAPDH).

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Expected Outcome: A dose-dependent decrease in the ratio of phosphorylated AKT and mTOR to their total protein counterparts in treated cells compared to the vehicle control.

Primary Therapeutic Target Area: Inflammation

Chronic inflammation is a driver of numerous diseases, from autoimmune disorders to cancer. Euscaphic acid is a potent inhibitor of key inflammatory pathways, particularly the Toll-like receptor 4 (TLR4) mediated activation of NF-κB.[2][3]

Core Target: TLR4/NF-κB Signaling Pathway

Mechanistic Rationale: TLR4 is a pattern recognition receptor that, upon activation by ligands like lipopolysaccharide (LPS), initiates a signaling cascade involving adaptor proteins and kinases. This culminates in the activation of the transcription factor NF-κB, which then orchestrates the expression of pro-inflammatory genes, including iNOS (producing nitric oxide), COX-2 (producing prostaglandins), and cytokines like TNF-α and IL-6.[2] Euscaphic acid has been shown to interfere with the assembly of the TRAF6/IRAK1/TAK1 complex, preventing the activation of IKK and MAPKs, which are upstream of NF-κB.[3] This provides a powerful and specific mechanism for resolving inflammation.

Visualization of TLR4/NF-κB Inhibition:

Caption: Predicted disruption of the TLR4/NF-κB signaling cascade by 1β-Hydroxyeuscaphic acid.

Experimental Validation Protocol: Cytokine Quantification by ELISA

Objective: To quantify the inhibitory effect of 1β-Hydroxyeuscaphic acid on the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated macrophages.

Methodology:

-

Cell Culture: Seed RAW 264.7 macrophage cells at 1x10^5 cells/well in a 24-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with various concentrations of 1β-Hydroxyeuscaphic acid (e.g., 1, 5, 10, 25 µM) for 1-2 hours.

-

Stimulation: Induce an inflammatory response by adding LPS (100 ng/mL) to all wells except the negative control. Include a vehicle control group (DMSO + LPS).

-

Incubation: Incubate the plates for 24 hours to allow for cytokine production and secretion into the supernatant.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

ELISA Assay: Perform a quantitative sandwich ELISA for mouse TNF-α according to the manufacturer's protocol. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding standards and collected supernatants.

-

Adding a detection antibody.

-

Adding a substrate (e.g., TMB) to produce a colorimetric signal.

-

Stopping the reaction and reading the absorbance at 450 nm.

-

-

Data Analysis: Calculate the concentration of TNF-α in each sample by interpolating from the standard curve. Compare the results from treated groups to the LPS-only control.

Expected Outcome: A dose-dependent reduction in the concentration of secreted TNF-α in the supernatant of cells pre-treated with 1β-Hydroxyeuscaphic acid.

Metabolic and Neurodegenerative Disease Targets

Euscaphic acid has shown inhibitory activity against enzymes that are key targets in type 2 diabetes and Alzheimer's disease, suggesting a broader therapeutic scope for its derivatives.[2]

| Enzyme Target | Associated Disease | Reported IC50 (Euscaphic Acid) | Therapeutic Rationale |

| α-Glucosidase | Type 2 Diabetes | 24.9 µM[2] | Inhibition slows the digestion of carbohydrates in the small intestine, reducing the post-meal spike in blood glucose. |

| Acetylcholinesterase (AChE) | Alzheimer's Disease | 35.9 µM[2] | Inhibition increases the levels of the neurotransmitter acetylcholine in the brain, which can improve cognitive function. |

Experimental Validation Protocol: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1β-Hydroxyeuscaphic acid against α-glucosidase.

Methodology:

-

Reagent Preparation: Prepare solutions of α-glucosidase (from Saccharomyces cerevisiae), the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and various concentrations of 1β-Hydroxyeuscaphic acid in a suitable buffer (e.g., phosphate buffer, pH 6.8). Acarbose is used as a positive control.

-

Reaction Mixture: In a 96-well plate, add 50 µL of the test compound solution (or buffer for control) to 100 µL of the α-glucosidase solution. Incubate at 37°C for 10 minutes.

-

Initiate Reaction: Start the enzymatic reaction by adding 50 µL of the pNPG substrate to each well.

-

Incubation: Incubate the plate at 37°C for 20 minutes.

-

Stop Reaction: Terminate the reaction by adding 50 µL of 0.1 M Na2CO3.

-

Measurement: Measure the absorbance of the yellow product, p-nitrophenol, at 405 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition for each concentration of the compound. Plot the percent inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Expected Outcome: A sigmoidal dose-response curve from which an IC50 value can be calculated, quantifying the potency of 1β-Hydroxyeuscaphic acid as an α-glucosidase inhibitor.

Conclusion and Future Directions

The evidence surrounding euscaphic acid strongly suggests that 1β-Hydroxyeuscaphic acid is a promising therapeutic lead with multiple potential targets. The primary and most validated pathways for investigation are the PI3K/AKT/mTOR axis for oncology and the TLR4/NF-κB pathway for inflammatory diseases. Additionally, its potential to inhibit α-glucosidase and acetylcholinesterase opens avenues for development in metabolic and neurodegenerative disorders. The demonstrated hepatoprotective effects of 1β-Hydroxyeuscaphic acid itself point towards targets involved in oxidative stress and apoptosis .

Future research should focus on direct in vitro validation of these targets with the purified 1β-hydroxylated derivative. Subsequently, advancing the most potent activities into relevant in vivo disease models is critical. A significant hurdle for many triterpenoids is poor oral bioavailability.[5] Therefore, parallel efforts in formulation science, such as developing nanoformulations or solid dispersions, will be essential to translate the in vitro potential of 1β-Hydroxyeuscaphic acid into a viable clinical candidate.

References

-

BioCrick. Euscaphic acid | CAS:53155-25-2. [Link]

-

Chen, J., Li, W.-L., Han, L., & Qin, L.-P. (2008). Euscaphic acid, a new hypoglycemic natural product from Folium Eriobotryae. Pharmazie, 63(10), 765–767. [Link]

Sources

Review of literature on euscaphic acid and its derivatives

An In-depth Technical Guide to Euscaphic Acid and Its Derivatives: From Natural Sources to Therapeutic Potential

Executive Summary

Euscaphic acid, a naturally occurring pentacyclic triterpenoid, has garnered significant attention within the scientific community for its diverse and potent biological activities. Isolated from a variety of plant species, this compound has demonstrated promising anticancer, anti-inflammatory, anti-diabetic, and anti-fatigue properties in numerous preclinical studies. Its mechanisms of action often involve the modulation of critical cellular signaling pathways, such as PI3K/AKT/mTOR and NF-κB, making it a compelling candidate for drug development. This technical guide provides a comprehensive review of the existing literature on euscaphic acid, detailing its chemical properties, natural sources, and multifaceted pharmacological profile. Furthermore, it explores the synthesis and biological evaluation of its derivatives, which represent a promising frontier for enhancing therapeutic efficacy and specificity. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key molecular pathways to facilitate future research and innovation.

Part 1: Euscaphic Acid: Foundational Knowledge

Introduction to Triterpenoids

Triterpenoids are a large and structurally diverse class of natural products derived from a 30-carbon precursor, squalene. They are widely distributed in the plant kingdom and are integral components of resins, gums, and cuticular waxes. Based on their cyclic structures, they are classified into several groups, with pentacyclic triterpenoids like euscaphic acid (belonging to the ursane subgroup) being one of the most abundant and pharmacologically significant. Their rigid, polycyclic structure provides a unique scaffold for interacting with various biological targets, leading to a broad spectrum of activities.

Chemical Profile of Euscaphic Acid

Euscaphic acid is chemically defined as 2α,3α,19-trihydroxy-urs-12-en-28-oic acid.[1] It is a pentacyclic triterpenoid characterized by an ursane skeleton.[2][3] The presence of multiple hydroxyl groups and a carboxylic acid moiety contributes to its chemical reactivity and biological functions.

Table 1: Physicochemical Properties of Euscaphic Acid

| Property | Value | Source(s) |

| IUPAC Name | (1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | [2] |

| CAS Number | 53155-25-2 | [4] |

| Molecular Formula | C₃₀H₄₈O₅ | [2][4] |

| Molecular Weight | 488.7 g/mol | [1][4] |

| Appearance | Powder / Solid | [4] |

| Melting Point | 270 - 271 °C | [2] |

| Solubility | Soluble in Methanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1][4] |

Natural Occurrence and Isolation

Euscaphic acid has been isolated from a wide array of plant sources, highlighting its prevalence in the botanical world.[2] Key sources include:

-

The roots of Rosa species, such as Rosa rugosa and Rubus alceaefolius[1][4]

-

The dried fruit of Jujube (Ziziphus jujuba)[4]

-

The cuticular waxes of apples (Malus pumila)[7]

-

Various other plants including Rosa laevigata and Cotoneaster simonsii[2][3]

The isolation of euscaphic acid typically involves a multi-step process beginning with the extraction of plant material, followed by chromatographic purification.

Part 2: Pharmacological Activities and Mechanisms of Action

Euscaphic acid exhibits a broad spectrum of pharmacological activities, which have been investigated in numerous preclinical models.

Anticancer Activity

A significant body of research has focused on the anticancer potential of euscaphic acid. It has been shown to inhibit the growth of various cancer cell lines, including nasopharyngeal, lung, colon, and leukemia.[1][8]

Mechanisms of Action: The primary anticancer mechanism of euscaphic acid is the induction of apoptosis and cell cycle arrest by suppressing the PI3K/AKT/mTOR signaling pathway.[9][10] This pathway is a critical regulator of cell proliferation, survival, and growth, and its hyperactivation is a common feature in many cancers.[10] Euscaphic acid inhibits the expression of key proteins in this pathway, including PI3K and phosphorylated forms of AKT and mTOR.[10] Additionally, euscaphic acid has been identified as an inhibitor of DNA polymerase α and β, enzymes crucial for DNA replication and repair, further contributing to its cytotoxic effects.[9][11]

Quantitative Data: The cytotoxic activity of euscaphic acid has been quantified against several cancer cell lines.

Table 2: Cytotoxic Activity of Euscaphic Acid

| Cell Line | Cancer Type | Endpoint | IC₅₀ / Concentration | Reference(s) |

| NCI-H460 | Lung Cancer | Cell Viability | IC₅₀ = 1.64 ± 0.87 µM | [8] |

| HT-29 | Colon Cancer | Cell Viability | IC₅₀ = 2.11 ± 1.54 µM | [8] |

| CEM | T-cell Leukemia | Cell Viability | IC₅₀ = 1.73 ± 0.64 µM | [8] |

| CNE-1, C666-1 | Nasopharyngeal Carcinoma | Inhibition of Proliferation | 5 and 10 µg/ml | [1] |

| Calf DNA pol α | DNA Polymerase α | Enzyme Inhibition | IC₅₀ = 61 µM | [9] |

| Rat DNA pol β | DNA Polymerase β | Enzyme Inhibition | IC₅₀ = 108 µM | [9] |

Experimental Protocol: Cell Viability (MTT) Assay This protocol is a standard method for assessing the cytotoxic effect of a compound on cancer cell lines.[12]

-

Cell Seeding: Seed cancer cells (e.g., CNE-1, H460) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treatment: Treat cells with various concentrations of euscaphic acid (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Measurement: Read the absorbance at a wavelength of ~570 nm (with a reference wavelength of ~630 nm) using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Euscaphic acid demonstrates potent anti-inflammatory effects.[4] It has been shown to reduce the production of key inflammatory mediators such as nitric oxide (NO), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.[1]

Mechanism of Action: The anti-inflammatory action of euscaphic acid is primarily mediated through the inhibition of the Toll-like receptor 4 (TLR4)-mediated NF-κB signaling pathway.[1][4] Upon stimulation by LPS, TLR4 activation normally leads to a signaling cascade involving proteins like TRAF6, IRAK1, and TAK1. This cascade culminates in the activation of IKK, which then phosphorylates IκBα, leading to its degradation and the subsequent release and nuclear translocation of the transcription factor NF-κB. Euscaphic acid interferes with the clustering of TRAF6 with IRAK1 and TAK1, thereby blocking the entire downstream cascade and preventing NF-κB activation.[4][6]

Metabolic Regulation and Other Bioactivities

Beyond its anticancer and anti-inflammatory roles, euscaphic acid has shown potential in regulating metabolic processes and other physiological functions.

-

Anti-diabetic/Hypoglycemic Effects: Euscaphic acid has been shown to significantly lower plasma glucose levels in both normoglycemic and alloxan-induced diabetic mice, suggesting its potential as a hypoglycemic agent.[4][6]

-

Anti-obesity Effects: In animal models, euscaphic acid demonstrated an inhibitory effect on obesity induced by a high-fat diet.[4]

-

Anti-fatigue Effects: Studies have shown that euscaphic acid can relieve fatigue by enhancing the body's anti-oxidative and anti-inflammatory capacities.[5][13][14] It improves the activity of enzymes like superoxide dismutase (SOD) and catalase (CAT) while reducing levels of malondialdehyde (MDA), a marker of oxidative stress.[5][13]

-

Anti-atopic Dermatitis: Euscaphic acid ameliorates symptoms of atopic dermatitis in mouse models by reducing skin inflammation, mast cell infiltration, and levels of immunoglobulin E (IgE).[1][6]

-

Enzyme Inhibition: It also exhibits inhibitory activity against acetylcholinesterase (AChE) and α-glucosidase, with IC₅₀ values of 35.9 µM and 24.9 µM, respectively.[1]

Part 3: Euscaphic Acid Derivatives: The Next Frontier

Rationale for Derivatization

While euscaphic acid is a promising natural product, its therapeutic application may be limited by factors such as moderate potency, poor solubility, or unfavorable pharmacokinetic properties. Chemical modification to create derivatives is a key strategy in drug development to overcome these limitations. The goals of derivatization include:

-

Enhancing Potency: Modifying functional groups to improve binding affinity to biological targets.

-

Improving Bioavailability: Increasing lipophilicity or water solubility to enhance absorption and distribution.

-

Increasing Selectivity: Reducing off-target effects and toxicity.

-

Exploring Structure-Activity Relationships (SAR): Understanding which parts of the molecule are essential for its biological activity.[15]

Synthesis and Activity of Known Derivatives

Research into euscaphic acid derivatives is still in its early stages. However, some synthetic derivatives have been created and studied.

-

2,3-O-Isopropylidenyl Euscaphic Acid: This is a semi-synthetic derivative where the hydroxyl groups at the C-2 and C-3 positions are protected by an isopropylidene group.[11][16] This modification increases the lipophilicity of the parent compound. While extensive data is limited, this derivative has been identified as an inhibitor of the mammalian cell cycle, specifically causing arrest at the G0/G1 phase.[12][16]

Table 3: Comparative Biological Activity Data

| Compound | Assay Type | Cell Line(s) | Measured Effect | Value (IC₅₀/MIC) | Reference(s) |

| Euscaphic Acid | DNA Polymerase Inhibition | Calf DNA pol α | Inhibition | 61 µM | [12] |

| 2,3-O-Isopropylidenyl euscaphic acid | Cell Cycle Inhibition | Murine tsFT210 cells | G0/G1 Arrest | 183.8 µmol/L | [12] |

Note: The different assays and cell lines preclude a direct comparison of potency but highlight the distinct biological evaluations performed on the parent compound versus its derivative.

Experimental Protocol: Western Blot Analysis for Signaling Proteins

This protocol is essential for investigating the effect of euscaphic acid or its derivatives on protein expression and phosphorylation in signaling pathways like PI3K/AKT.[8][11]

-

Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in the lysates using a BCA protein assay.

-

SDS-PAGE: Denature protein lysates and separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with a solution of 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., p-AKT, total AKT, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection & Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software, normalizing to a loading control (e.g., β-actin).

Part 4: Future Perspectives and Conclusion

Euscaphic acid stands out as a highly promising natural scaffold for the development of novel therapeutics. Its well-documented anticancer and anti-inflammatory activities, underpinned by clear mechanisms of action, provide a strong foundation for further investigation. The exploration of its derivatives, although nascent, holds the key to unlocking its full therapeutic potential by optimizing its pharmacological properties.

Future research should focus on several key areas:

-

In Vivo Efficacy: Translating the promising in vitro results into robust animal models of cancer, inflammation, and metabolic diseases.

-

Pharmacokinetics and Toxicology: Comprehensive evaluation of the absorption, distribution, metabolism, excretion (ADME), and safety profiles of euscaphic acid and its lead derivatives.

-

Derivative Synthesis and SAR: Synthesizing a broader library of derivatives to establish clear structure-activity relationships, guiding the design of more potent and selective agents.

-

Target Identification: Utilizing advanced chemical biology techniques to identify novel cellular targets and further elucidate its mechanisms of action.

References

-

BioCrick. Euscaphic acid | CAS:53155-25-2. [Link]

-

Taylor & Francis Online. Euscaphic acid relieves fatigue by enhancing anti-oxidative and anti-inflammatory effects. [Link]

-

Taylor & Francis Online. Full article: Euscaphic acid relieves fatigue by enhancing anti-oxidative and anti-inflammatory effects. [Link]

-

ResearchGate. Euscaphic acid, a new hypoglycemic natural product from Folium Eriobotryae | Request PDF. [Link]

-

National Center for Biotechnology Information. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem. [Link]

-

ResearchGate. Euscaphic acid relieves fatigue by enhancing anti-oxidative and anti-inflammatory effects | Request PDF. [Link]

-

National Center for Biotechnology Information. Euscaphic acid relieves fatigue by enhancing anti-oxidative and anti-inflammatory effects. [Link]

-

National Center for Biotechnology Information. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway. [Link]

-

NMPPDB. euscaphic acid. [Link]

-

National Center for Biotechnology Information. Study on the absorption characteristics of euscaphic acid and tiliroside in fruits of Rosa laxa Retz. [Link]

-

National Center for Biotechnology Information. Fruit cuticular waxes as a source of biologically active triterpenoids. [Link]

-

ResearchGate. Structure of tormentic acid (1) and its common natural derivatives. [Link]

-

National Center for Biotechnology Information. Synthesis of Usnic Acid Derivatives and Evaluation of Their Antiproliferative Activity against Cancer Cells. [Link]

-

National Center for Biotechnology Information. Design, synthesis and antimicrobial activity of usnic acid derivatives. [Link]

-

MDPI. Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. [Link]

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Euscaphic Acid | C30H48O5 | CID 471426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nmppdb.com.ng [nmppdb.com.ng]

- 4. Euscaphic acid | CAS:53155-25-2 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Fruit cuticular waxes as a source of biologically active triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Euscaphic acid inhibits proliferation and promotes apoptosis of nasopharyngeal carcinoma cells by silencing the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Euscaphic acid relieves fatigue by enhancing anti-oxidative and anti-inflammatory effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: A Validated HPLC-UV Method for the Quantification of 1β-Hydroxyeuscaphic Acid

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 1β-Hydroxyeuscaphic acid. This triterpenoid is of significant interest in pharmaceutical research for its potential therapeutic properties, including hepatoprotective effects.[1] The method presented herein is designed for researchers, scientists, and drug development professionals, providing a comprehensive protocol for reliable quantification in various sample matrices, such as plant extracts and in-process manufacturing samples. The method has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its accuracy, precision, and reliability.

Introduction

1β-Hydroxyeuscaphic acid is a pentacyclic triterpenoid that has demonstrated significant pharmacological potential. As research into its therapeutic applications progresses, the need for a reliable and accurate analytical method for its quantification becomes paramount. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely accessible and powerful technique for the analysis of such compounds.[2] A primary analytical challenge with many triterpenoids, including 1β-Hydroxyeuscaphic acid, is their lack of strong chromophores, which necessitates UV detection at low wavelengths (around 205-210 nm) for adequate sensitivity.[2][3]

This application note provides a complete workflow, from sample preparation to data analysis, for the quantification of 1β-Hydroxyeuscaphic acid. The causality behind the selection of chromatographic parameters is explained to provide a deeper understanding of the method's principles. Furthermore, a detailed validation protocol is presented to demonstrate that the method is fit for its intended purpose.

Experimental

Materials and Reagents

-

1β-Hydroxyeuscaphic Acid Reference Standard: (Purity ≥98%), obtained from a reputable supplier.

-

Solvents: HPLC grade acetonitrile, methanol, and water (e.g., Milli-Q or equivalent).

-

Acids: Formic acid or Trifluoroacetic acid (TFA), analytical grade.

-

Filters: 0.22 µm or 0.45 µm syringe filters (PTFE or nylon, compatible with the sample solvent).

Instrumentation and Chromatographic Conditions

The method was developed and validated on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

| Parameter | Recommended Conditions |

| HPLC System | Any standard HPLC system with a gradient pump and UV-Vis detector |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid or TFA |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid or TFA |

| Gradient Elution | See Table 1 for a typical gradient program. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Table 1: Suggested Gradient Elution Program

| Time (min) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 60 | 40 |

| 20.0 | 30 | 70 |

| 25.0 | 30 | 70 |

| 25.1 | 60 | 40 |

| 30.0 | 60 | 40 |

Causality of Parameter Selection:

-

Column: A C18 column is the most widely used stationary phase for the separation of triterpenoids due to its versatility and ability to provide good retention and resolution.[2]

-

Mobile Phase: A mixture of water and acetonitrile is a common mobile phase for reversed-phase HPLC. The addition of a small amount of acid (formic acid or TFA) helps to protonate the carboxylic acid group of 1β-Hydroxyeuscaphic acid, leading to sharper peaks and improved chromatographic performance.

-

Gradient Elution: A gradient elution is employed to ensure the efficient elution of the analyte of interest while also cleaning the column of any more retained impurities, leading to shorter analysis times and better peak shapes.

-

Detection Wavelength: As 1β-Hydroxyeuscaphic acid lacks a strong chromophore, a low UV wavelength of 210 nm is selected to achieve optimal sensitivity.[1][2]

Preparation of Standard and Sample Solutions

-

Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of 1β-Hydroxyeuscaphic acid reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol. This stock solution should be stored at 2-8 °C.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (initial composition) to achieve concentrations covering the expected range of the samples (e.g., 1-100 µg/mL).

-

Sample Preparation (from plant material):

-

Weigh a known amount of dried and powdered plant material (e.g., 1 gram) into a suitable container.

-

Add a suitable extraction solvent such as methanol or ethanol.[4] A common ratio is 1:10 (w/v).

-

Sonication or reflux extraction can be employed to enhance extraction efficiency.

-

Centrifuge the mixture and collect the supernatant.

-

Filter the supernatant through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for HPLC analysis. Further dilution with the mobile phase may be necessary to bring the analyte concentration within the linear range of the method.

-

HPLC Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines.[3][5][6] The following validation parameters were assessed:

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This was evaluated by comparing the chromatograms of a blank (mobile phase), a standard solution of 1β-Hydroxyeuscaphic acid, and a sample extract. The retention time and the UV spectrum of the analyte peak in the sample should match that of the standard.

Linearity and Range

The linearity of the method was determined by analyzing a series of at least five concentrations of 1β-Hydroxyeuscaphic acid. A calibration curve was constructed by plotting the peak area against the concentration. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy

Accuracy was determined by a recovery study. A known amount of 1β-Hydroxyeuscaphic acid standard was spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery was then calculated.

Precision

Precision was evaluated at two levels:

-

Repeatability (Intra-day precision): Determined by analyzing six replicate injections of a standard solution at 100% of the test concentration on the same day and by the same analyst.

-

Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days, with different analysts and/or different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (Standard Deviation of the Response / Slope of the Calibration Curve)

-

LOQ = 10 × (Standard Deviation of the Response / Slope of the Calibration Curve)

Robustness

The robustness of the method was evaluated by intentionally making small variations in the chromatographic parameters, such as the flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH of the mobile phase. The effect of these changes on the retention time, peak area, and peak shape was observed.

Table 2: Acceptance Criteria for Method Validation

| Validation Parameter | Acceptance Criteria |

| Specificity | No interfering peaks at the retention time of the analyte. |

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 |

| Range | To be defined based on the intended application. |

| Accuracy (% Recovery) | Typically between 98.0% and 102.0% |

| Precision (RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 3.0% |

| LOD & LOQ | The method should be sensitive enough for the intended application. |

| Robustness | No significant impact on the results with small variations in method parameters. |

Workflow and Data Analysis

The overall workflow for the quantification of 1β-Hydroxyeuscaphic acid is depicted in the following diagram.

Caption: Workflow for the quantification of 1β-Hydroxyeuscaphic acid.

The concentration of 1β-Hydroxyeuscaphic acid in the sample is calculated using the linear regression equation obtained from the calibration curve:

y = mx + c

Where:

-

y = Peak area of 1β-Hydroxyeuscaphic acid in the sample

-

m = Slope of the calibration curve

-

x = Concentration of 1β-Hydroxyeuscaphic acid in the sample

-

c = y-intercept of the calibration curve

The final concentration in the original sample should be calculated by taking into account the initial sample weight and any dilution factors used during sample preparation.

Conclusion

The HPLC-UV method described in this application note provides a reliable, accurate, and precise tool for the quantification of 1β-Hydroxyeuscaphic acid. The method has been developed with a clear understanding of the physicochemical properties of triterpenoids and has been validated according to the stringent requirements of the ICH guidelines. This comprehensive protocol can be readily implemented in research and quality control laboratories for the routine analysis of 1β-Hydroxyeuscaphic acid in various samples.

References

-

Gao, Y., et al. (2010). Determination of oleanolic acid and ursolic acid contents in Ziziphora clinopodioides Lam. by HPLC method. Pharmacognosy Magazine. Retrieved from [Link]

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Kim, J. H., et al. (2014). Quantitative Analysis of Ursolic Acid and Euscaphic Acid in Chaenomelis Fructus by HPLC-Evaporative Light Scattering Detection. Bulletin of the Korean Chemical Society. Retrieved from [Link]

-

Fu, R., & Yang, X. (n.d.). Accurate quantification of oleanolic acid and ursolic acid in traditional chinese medicine. Agilent Technologies. Retrieved from [Link]

-